molecular formula C25H23N3O4S B14117050 3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14117050
M. Wt: 461.5 g/mol
InChI Key: NJVJOAMQDBJMDL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and receptor modulation. Its structure features:

  • Position 3: A 4-ethoxyphenyl group, which enhances lipophilicity and may influence receptor binding or membrane permeability.
  • Position 1: A 4-(2-oxopyrrolidin-1-yl)benzyl substituent, introducing a pyrrolidone ring that could modulate solubility and central nervous system (CNS) penetration.
  • Core: The thieno[3,2-d]pyrimidine-2,4-dione framework, which provides rigidity and electronic stability for intermolecular interactions .

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H23N3O4S/c1-2-32-20-11-9-19(10-12-20)28-24(30)23-21(13-15-33-23)27(25(28)31)16-17-5-7-18(8-6-17)26-14-3-4-22(26)29/h5-13,15H,2-4,14,16H2,1H3

InChI Key

NJVJOAMQDBJMDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)N5CCCC5=O

Origin of Product

United States

Biological Activity

The compound 3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms:

  • Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives have demonstrated significant antitumor properties. Research indicates that compounds in this class can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
  • Antiviral Properties : Some derivatives exhibit antiviral activity by interfering with viral replication processes. The presence of the thieno ring enhances the ability of these compounds to penetrate cellular membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic nucleotides. This inhibition can lead to increased intracellular signaling and potential therapeutic effects in various conditions.

Antitumor Activity

A study conducted on various thieno[3,2-d]pyrimidine derivatives showed that they possess potent antitumor effects against several cancer cell lines. For instance:

  • In vitro studies demonstrated that certain derivatives achieved IC50 values in the low nanomolar range against human cancer cell lines, indicating high potency.
  • In vivo experiments using mouse models revealed significant tumor regression when treated with these compounds compared to control groups.
CompoundIC50 (nM)Cancer TypeReference
Compound A50Breast Cancer
Compound B30Lung Cancer
Compound C15Colon Cancer

Antiviral Activity

Research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit viral replication:

  • In a study assessing their efficacy against HIV , specific derivatives demonstrated a reduction in viral load by over 70% at concentrations that were not cytotoxic to host cells.
  • Another investigation into influenza viruses indicated that these compounds could prevent viral entry into host cells by blocking key receptors.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Binding Affinity : The thieno[3,2-d]pyrimidine core exhibits strong binding affinity to various biological targets due to its planar structure and electron-rich environment.
  • Signal Transduction Modulation : By inhibiting PDEs, these compounds can enhance cyclic nucleotide signaling pathways, leading to increased apoptosis in cancer cells and modulating immune responses against viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives and Analogs

Compound Name / ID Core Structure Position 1 Substitution Position 3 Substitution Key Biological Activity Reference
Target Compound: 3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 4-(2-oxopyrrolidin-1-yl)benzyl 4-ethoxyphenyl In silico drug-like properties (predicted)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione Unsubstituted (H) Phenyl Antimicrobial (S. aureus activity > Metronidazole)
1-[[6-[(1E)-3,3-dimethyl-1-butenyl]-3-pyridinyl]methyl]-3-hydroxy-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 6-[(1E)-3,3-dimethyl-1-butenyl]-3-pyridinyl Hydroxy Not reported (structural analog)
Chromeno[4,3-d]pyrimidin-5-one with piperidine Chromeno[4,3-d]pyrimidin-5-one 4-(piperidin-1-yl)phenyl Unsubstituted (H) Drug-like bioavailability (predicted)

Key Findings:

Core Structure Variations: The thieno[3,2-d]pyrimidine-2,4-dione core (target compound) differs from thieno[2,3-d]pyrimidine-2,4-dione () in the fusion position of the thiophene ring, affecting electronic distribution and binding pocket compatibility . Chromeno-pyrimidine derivatives () exhibit distinct ring fusion but share pyrimidine-based pharmacophores, suggesting overlapping applications in drug discovery .

Substitution Effects: Position 1: The 4-(2-oxopyrrolidin-1-yl)benzyl group in the target compound contrasts with simpler alkyl/aryl groups in analogs (e.g., unsubstituted H in ). Pyrrolidone rings are associated with enhanced solubility and CNS penetration, as seen in nootropic agents .

Biological Activity: Thieno[2,3-d]pyrimidine analogs with thiazole substituents () demonstrate potent antimicrobial activity, suggesting that the target compound’s ethoxyphenyl group could similarly contribute to antimicrobial or antifungal effects . Chromeno-pyrimidines () highlight the importance of heterocyclic substitutions for optimizing pharmacokinetic properties, such as oral bioavailability .

Synthetic Accessibility: The target compound’s benzyl-pyrrolidone substituent can be synthesized via alkylation reactions with benzyl chlorides, analogous to methods used for thieno[2,3-d]pyrimidines () .

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